

Overcoming solubility issues with GPR61 Inverse agonist 1

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Compound of Interest		
Compound Name:	GPR61 Inverse agonist 1	
Cat. No.:	B15605252	Get Quote

Technical Support Center: GPR61 Inverse Agonist 1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **GPR61 Inverse Agonist 1**, with a focus on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is GPR61 Inverse Agonist 1 and what is its mechanism of action?

A1: **GPR61 Inverse Agonist 1** is a potent and selective small molecule inhibitor of the G protein-coupled receptor 61 (GPR61), with an IC50 of 11 nM.[1][2][3][4] GPR61 is an orphan receptor that exhibits constitutive activity, meaning it signals without the need for a natural ligand.[5][6][7][8][9] It primarily couples to the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][7][8][10][11] **GPR61 Inverse Agonist 1** binds to an allosteric site on the intracellular side of the receptor, which overlaps with the binding site for Gαs. This binding event prevents the coupling of Gαs to the receptor, thereby inhibiting the downstream signaling cascade and reducing cAMP production.[7][8]

Q2: What are the recommended storage conditions for GPR61 Inverse Agonist 1?

Troubleshooting & Optimization





A2: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, the powder form should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: My **GPR61 Inverse Agonist 1** powder will not dissolve in my aqueous buffer. What should I do?

A3: **GPR61 Inverse Agonist 1** has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[1][2] From this stock solution, you can then make further dilutions into your aqueous experimental medium.

Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. What is causing this?

A4: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds.[12][13] It occurs because the compound's concentration in the final aqueous solution exceeds its solubility limit in that medium. The DMSO from the stock solution becomes too diluted to keep the compound dissolved. The following troubleshooting guide provides several strategies to address this issue.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.

Solution 1: Optimize Final DMSO Concentration

Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.



Solution 2: Utilize Sonication and Fresh Solvents

When preparing the initial DMSO stock solution, the use of ultrasonic agitation is recommended to aid dissolution.[1][2] Furthermore, since DMSO is hygroscopic (readily absorbs moisture from the air), using a freshly opened bottle of anhydrous DMSO can significantly improve the solubility of the compound.[1]

Solution 3: Employ a Co-solvent System for In Vivo Studies

For in vivo experiments, a co-solvent system is often necessary to achieve a stable formulation. A common approach for **GPR61 Inverse Agonist 1** is to prepare a suspension. One recommended vehicle consists of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline. [1][2] Sonication is required to create a uniform suspension.[1][2] Other formulations involving Tween 80, PEG400, or corn oil have also been suggested.[3] It is essential to test the stability of any new formulation before use.

Solution 4: Consider pH Adjustment

For compounds with ionizable groups, the pH of the aqueous medium can significantly influence solubility. While specific data on the pKa of **GPR61 Inverse Agonist 1** is not readily available, systematically testing a range of pH values for your final assay buffer could reveal a pH at which the compound is more soluble.[12][14][15]

Data Summary Tables

Table 1: Physicochemical and Solubility Data for GPR61 Inverse Agonist 1



Property	Value	Reference
Molecular Weight	524.54 g/mol	[1][2]
Appearance	White to off-white solid	[1][3]
IC50	11 nM	[1][2][3][4]
In Vitro Solubility	100 mg/mL (190.64 mM) in DMSO	[1][2]
In Vivo Formulation	2.5 mg/mL (4.77 mM) suspended solution	[1][2]

Table 2: Recommended Solvents and Formulation Strategies

Application	Solvent/Vehicl e	Concentration	Preparation Notes	Reference
In Vitro Stock	DMSO	Up to 100 mg/mL	Use fresh DMSO; requires sonication.	[1][2]
In Vivo (Oral/IP)	10% DMSO, 90% (20% SBE- β-CD in Saline)	Up to 2.5 mg/mL	Forms a suspension; requires sonication.	[1][2]
In Vivo (Alternative)	DMSO, Tween 80, Saline	Variable	Test specific ratios for your application.	[3]
In Vivo (Alternative)	PEG400	Variable	Can be used for oral formulations.	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of GPR61 Inverse Agonist 1

Materials:



- GPR61 Inverse Agonist 1 (MW: 524.54)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sonicator bath
- Procedure:
 - 1. Weigh out a precise amount of **GPR61 Inverse Agonist 1** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg.
 - 2. Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
 - 3. Vortex the tube vigorously for 1-2 minutes.
 - 4. Place the tube in a sonicator bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear.
 - 5. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
 - 6. Store the aliquots at -80°C for up to 6 months.

Protocol 2: Preparation of an In Vivo Suspension (2.5 mg/mL)

- Materials:
 - 10 mM DMSO stock solution of GPR61 Inverse Agonist 1
 - 20% (w/v) SBE-β-CD in sterile saline
 - Sterile tubes
 - Sonicator bath
- Procedure:



- 1. This protocol is designed to prepare a suspended solution.
- 2. For a final concentration of 2.5 mg/mL, dilute your DMSO stock solution accordingly. For example, to prepare 1 mL of a 2.5 mg/mL suspension, you would need 2.5 mg of the compound.
- 3. In a sterile tube, add 100 µL of a 25 mg/mL DMSO stock solution of the inverse agonist.
- 4. Add 900 μ L of the 20% SBE- β -CD in saline solution to the tube.
- 5. Vortex the mixture vigorously.
- 6. Sonicate the suspension until it appears uniform. Note that this will be a suspension, not a clear solution.
- 7. This formulation should be prepared fresh on the day of use.

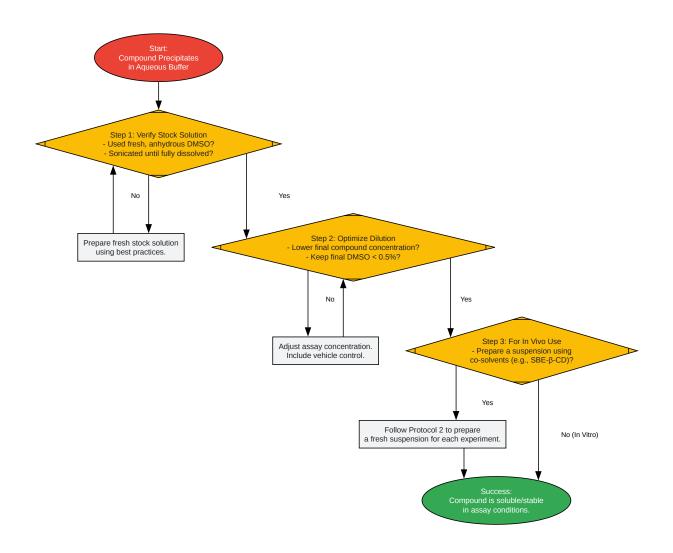
Visualizations



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Caption: Constitutive signaling pathway of GPR61 and the inhibitory mechanism of its inverse agonist.





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Caption: Troubleshooting workflow for addressing precipitation issues with **GPR61 Inverse Agonist 1**.

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